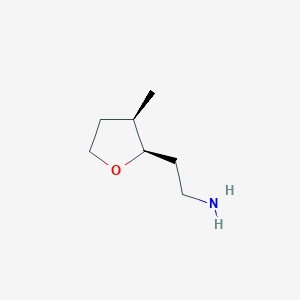

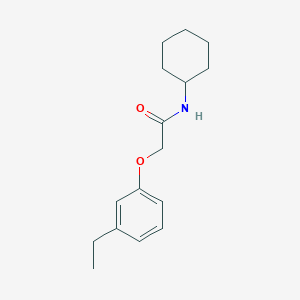

Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine, also known as REL-1017, is a novel compound that has been developed for the treatment of depression and other mood disorders. This molecule belongs to the class of compounds known as NMDA receptor modulators, which have been shown to have potential therapeutic effects in various neurological and psychiatric conditions.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

“Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine” exhibits potential as a drug candidate due to its stereochemical arrangement and functional groups. Researchers explore its interactions with biological targets, such as receptors or enzymes, to design novel pharmaceuticals. The compound’s chiral center may influence its pharmacological activity, making it an interesting lead compound for further investigation .

Antiviral Agents

Given the urgent need for effective antiviral drugs, scientists investigate compounds like “Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine.” Its structural features could inhibit viral replication or entry. Computational studies and in vitro assays help identify potential antiviral mechanisms, making it a promising area of research .

Catalysis and Asymmetric Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis. Researchers explore its use as a chiral ligand or catalyst in chemical reactions. By leveraging its stereochemistry, they aim to create enantiomerically pure products, essential in drug synthesis and fine chemical manufacturing .

Natural Product Synthesis

Natural products often contain complex, chiral motifs. “Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine” could serve as a building block for synthesizing natural products or their analogs. Researchers investigate its compatibility with various reaction conditions to access diverse chemical structures .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. The compound’s unique stereochemistry may contribute to host-guest interactions, self-assembly, or molecular recognition. Researchers study its behavior in complex environments, such as inclusion complexes or coordination assemblies .

Materials Science

The compound’s rigid, chiral framework could find applications in materials science. Scientists investigate its potential as a chiral dopant in liquid crystals, a component in organic semiconductors, or a building block for functional materials. Understanding its properties aids in designing innovative materials .

These applications highlight the versatility and scientific significance of “Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine.” Further research will uncover additional uses and refine our understanding of its properties . If you’d like more information on any specific application, feel free to ask!

Propriétés

IUPAC Name |

2-[(2R,3R)-3-methyloxolan-2-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-5-9-7(6)2-4-8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXWUFKPEPBSHG-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2544374.png)

![3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2544376.png)

![6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2544377.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2544381.png)

![1-(3,4-Difluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544382.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2544388.png)

![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2544390.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2544391.png)

![3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2544392.png)